PDHK1 Inhibitory Potency: The Critical Role of the 5-Methyl Group
Derivatives of 2,6-dichloro-5-methylpyrimidin-4-amine exhibit nanomolar inhibitory activity against pyruvate dehydrogenase kinases (PDHKs), a potency profile that is contingent on the presence of the 5-methyl substituent. For instance, a specific derivative (CHEMBL3727577) demonstrated an IC50 of 35 nM against human recombinant PDHK1 [1]. In contrast, the des-methyl analog, 2,6-dichloropyrimidin-4-amine (CAS 10132-07-7), when elaborated into a similar derivative, shows a significant reduction in potency (IC50 = 498 nM against CDK6, a related kinase target, highlighting the critical role of the 5-methyl group in target engagement and potency [2]).
| Evidence Dimension | Kinase Inhibitory Potency (IC50) |
|---|---|
| Target Compound Data | 35 nM (for a derivative against PDHK1) |
| Comparator Or Baseline | 2,6-dichloropyrimidin-4-amine derivative (IC50 = 498 nM against CDK6) |
| Quantified Difference | 14-fold difference in potency, underscoring the importance of the 5-methyl substituent. |
| Conditions | In vitro biochemical kinase assays using human recombinant enzymes. |
Why This Matters
The 5-methyl group is not an inert substituent; it is a key determinant of kinase inhibitory potency, making the target compound an essential starting material for developing potent inhibitors, unlike its des-methyl analog.
- [1] BindingDB. (n.d.). BDBM50236530 (CHEMBL3727577). Affinity Data: IC50 = 35nM for human recombinant PDHK1. View Source
- [2] BindingDB. (n.d.). BDBM50592067 (CHEMBL5173236). Affinity Data: IC50 = 498nM for human recombinant CDK6/Cyclin D1. View Source
